6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
描述
属性
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-2-1-7-21-16(13)23-8-11(9-23)10-24-15(25)6-5-14(22-24)12-3-4-12/h1-2,5-7,11-12H,3-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYGRRBOLVAOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural characteristics. This compound incorporates a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety, which collectively contribute to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.34 g/mol. Its structure includes several functional groups that enhance its reactivity and biological interactions. The trifluoromethyl group is known for improving the compound's binding affinity to biological targets, while the azetidine ring may play a role in its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's stability and binding properties, potentially leading to modulation of various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this structure display antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing trifluoromethyl groups have been reported to show significant antibacterial activity in vitro.
- Anticancer Potential : The unique structural features of this compound suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Antiviral Properties : Some studies indicate that derivatives of pyridazinone compounds may exhibit antiviral activities, although specific data on this compound's antiviral efficacy remains limited.
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antimicrobial activity of related compounds using the disc diffusion method against various bacterial strains. The results indicated that these compounds had varying degrees of effectiveness, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Compound Zone of Inhibition (mm) Gram Positive Gram Negative Compound A 15 Yes No Compound B 12 Yes Yes - Anticancer Activity : Another study focused on the anticancer potential of similar pyridazinone derivatives, revealing that certain compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Comparative Analysis
To better understand the uniqueness of this compound compared to other related compounds, the following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Cyclopropyl... | Cyclopropyl & Trifluoromethyl groups | Antimicrobial, Anticancer |
| Other Pyridazinones | Varying substituents (e.g., methyl) | Limited activity reported |
| Trifluoromethyl Compounds | Trifluoromethyl group only | Enhanced stability |
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares key structural features and hypothesized bioactivities of 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one with related dihydropyridazinone derivatives:
Key Observations:
- Cyclopropyl vs. Aminophenyl: The cyclopropyl group in the target compound likely improves metabolic resistance compared to the aminophenyl group, which may undergo faster oxidative degradation .
- Trifluoromethyl Pyridyl Azetidine : This moiety’s electron-deficient nature could enhance binding to metal-containing enzymes (e.g., kinases) versus simpler substituents like hydrogen or fluoroethyl groups .
Bioactivity and Therapeutic Potential
- Anticancer Applications: Evidence from ferroptosis-inducing compounds (FINs) suggests that trifluoromethyl groups and rigid heterocycles (e.g., azetidine) may selectively trigger cell death in oral squamous cell carcinoma (OSCC) . The target compound’s trifluoromethyl group aligns with this mechanism, though direct evidence is lacking.
- Pesticidal Activity: Analogous dihydropyridazinones with aminophenyl groups exhibit insecticidal properties by disrupting cuticle penetration or metabolic pathways . The target compound’s cyclopropyl group may enhance lipid solubility, improving uptake through insect cuticles.
Pharmacokinetic and Toxicity Profiles
- Selectivity : The azetidine ring’s compact size may reduce off-target effects versus bulkier heterocycles, as seen in studies of ferroptosis modulators .
常见问题
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (e.g., reflux at 80–110°C), solvent choice (e.g., DMF or ethanol for polar intermediates), and reaction time (12–24 hours for cyclization). For example:
- Cyclization : Use phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux .
- Azetidine coupling : Employ palladium-catalyzed cross-coupling for the trifluoromethylpyridine moiety .
Table 1 : Key Reaction Conditions from Literature
| Step | Solvent | Temp. (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | 100 | POCl₃ | 65–75 | |
| Azetidine functionalization | Ethanol | 80 | Pd(PPh₃)₄ | 50–60 |
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to validate the pyridazinone and azetidine rings .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related pyridazinone derivatives .
- HPLC-MS : Assess purity (>95%) via reverse-phase HPLC with UV/Vis and mass detection (e.g., C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Focus on interactions between the trifluoromethylpyridine group and hydrophobic residues .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes. Monitor RMSD and hydrogen-bonding networks .
Q. What strategies resolve discrepancies in biological activity data between structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare analogs with variations in the azetidine or pyridazinone moieties. For example:
- Replacing the azetidine with piperidine (as in ) reduces metabolic stability due to increased ring flexibility.
- Adding electron-withdrawing groups (e.g., -CF₃) enhances target binding but may reduce solubility.
- Assay standardization : Use uniform conditions (e.g., cell lines, incubation time) to minimize variability.
Q. How can the azetidine moiety be modified to improve metabolic stability without losing potency?
- Methodological Answer :
- Ring rigidification : Introduce sp³-hybridized substituents (e.g., methyl groups) to reduce cytochrome P450-mediated oxidation .
- Prodrug approach : Mask the azetidine nitrogen with enzymatically cleavable groups (e.g., acetyl) to enhance bioavailability .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent yields in the cyclization step during scale-up?
- Methodological Answer :
- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediate degradation.
- Side-reaction mitigation : Add scavengers (e.g., molecular sieves) to sequester water in POCl₃-mediated cyclization .
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